molecular formula C11H20O2Si B8576289 3-Tetrahydropyranyloxy-1-trimethylsilyl-1-propyne CAS No. 36551-06-1

3-Tetrahydropyranyloxy-1-trimethylsilyl-1-propyne

Cat. No.: B8576289
CAS No.: 36551-06-1
M. Wt: 212.36 g/mol
InChI Key: SNFCEOGLSUQETE-UHFFFAOYSA-N
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Description

3-Tetrahydropyranyloxy-1-trimethylsilyl-1-propyne is a useful research compound. Its molecular formula is C11H20O2Si and its molecular weight is 212.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

36551-06-1

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[3-(oxan-2-yloxy)prop-1-ynyl]silane

InChI

InChI=1S/C11H20O2Si/c1-14(2,3)10-6-9-13-11-7-4-5-8-12-11/h11H,4-5,7-9H2,1-3H3

InChI Key

SNFCEOGLSUQETE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCOC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred -20° C. solution of 125 g (0.89 mol.) of 3-tetrahydropyranyloxy-1-propyne (Example 56) in 450 ml of ether, under a nitrogen atmosphere, is added dropwise, over one hour, a solution of 45 ml (0.89 mol.) of 2.0 N n-butyllithium in hexane. After 150 ml of dry ether is added and the mixture stirred at -20° C. for 30 minutes, a solution of 98 g (0.89 mol.) of trimethylchlorosilane in 73 ml of ether is added dropwise. Stirring is continued for 30 minutes at -20° C. and at ambient temperature for 18 hours. The reaction mixture is again cooled to -20° C., and a solution of 90 ml of acetic acid in 300 ml of ether is added dropwise, followed by 90 ml of water. It is then diluted with 500 ml of water, and extracted 3 times with 300 ml of 5% sodium bicarbonate solution. The organic phase is separated, washed with 500 ml of a saturated brine solution, dried over sodium sulfate, and evaporated at 40° C. under vacuum (12 mm.). The crude product is fractionally distilled, bp 120°-125° C. (18 mm.), to yield 120 g of an oil.
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90 mL
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150 mL
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125 g
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450 mL
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45 mL
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98 g
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73 mL
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90 mL
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300 mL
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500 mL
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Synthesis routes and methods II

Procedure details

To 24.4 parts of 3-tetrahydropyranyloxy-1-propyne dissolved in 300 parts by volume of anhydrous ether and cooled to -50° C is added 74 parts by volume of 2.4 molar n-butyl lithium in hexane. The mixture is stirred for 45 minutes and allowed to warm to 30° C and then 19.3 parts of trimethylsilyl chloride in 50 parts by volume of dry ether is added and the mixture allowed to stand for about 12 hours. The mixture is cooled to 5° C and water is added. The ethereal layer is washed with water, saturated sodium chloride, and dried over anhydrous sodium sulfate. The solvent is removed and the residual liquid is distilled at 0.20 mm at 67°-69° to provide 1-trimethylsilyl-3-tetrahydropyranyloxy-1-propyne (Tetrahedron 29, 883 (1973).
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